

Application Notes and Protocols for Lu AE98134 in In Vitro Slice Electrophysiology

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Compound of Interest

Compound Name: Lu AE98134

Cat. No.: B357949

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These application notes provide a detailed protocol for utilizing **Lu AE98134**, a positive modulator of Nav1.1 channels, in in vitro slice electrophysiology experiments. The focus is on assessing the compound's effects on the firing properties of fast-spiking (FS) interneurons.

Introduction

Lu AE98134 is a voltage-gated sodium channel activator with partial selectivity for Nav1.1 channels.[1] These channels are highly expressed in fast-spiking inhibitory interneurons, which play a critical role in regulating neuronal network activity.[2] Dysfunctional FS interneurons are implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia. **Lu AE98134** has been shown to enhance the excitability of FS interneurons by modulating the properties of Nav1.1 channels. Specifically, it shifts the activation to more negative values, reduces inactivation kinetics, and promotes a persistent inward current.[2] This leads to a decrease in the action potential threshold and spike duration, and an increase in firing frequency in these neurons.[2]

Data Presentation

The following table summarizes the quantitative effects of **Lu AE98134** (30 μ M) on the electrophysiological properties of fast-spiking interneurons in mouse brain slices.

Electrophysiological Parameter	Control	Lu AE98134 (30 μ M)
Action Potential Threshold (mV)	-35.2 ± 1.1	-38.1 ± 1.2
Spike Duration (ms)	0.45 ± 0.02	0.39 ± 0.02
Firing Frequency (Hz)	163 (example)	230 (example)

Data extracted from von Schoubye et al., Neuroscience Letters, 2018.^[2] The firing frequency data is presented as an example from a representative neuron, as detailed statistical analysis was not provided in a tabular format in the source.

Experimental Protocols

This protocol outlines the key steps for performing in vitro whole-cell patch-clamp recordings from fast-spiking interneurons in acute mouse brain slices to assess the effects of **Lu AE98134**.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Two types of aCSF are required: a cutting solution and a recording solution. Both should be freshly prepared and continuously bubbled with carbogen (95% O₂ / 5% CO₂).

- Cutting aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. This solution should be kept ice-cold.
- Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 Dextrose. This solution is used for incubation and recording and should be warmed to 32-34°C.

Acute Brain Slice Preparation

- Anesthetize an adult mouse according to approved institutional animal care and use committee protocols.
- Perfuse the mouse transcardially with ice-cold, carbogenated cutting aCSF.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting aCSF.

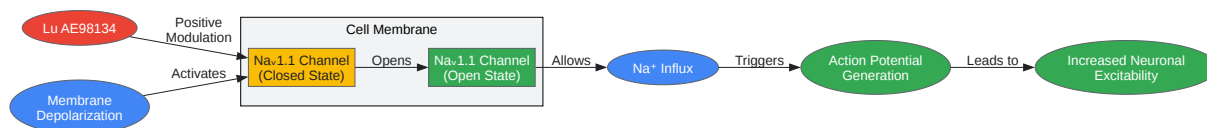
- Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 μm thick) containing the cortical region of interest.
- Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with heated (32-34°C), carbogenated recording aCSF.
- Identify fast-spiking interneurons in the cortex based on their characteristic morphology (e.g., multipolar or basket-like) under differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω .
- Fill the pipettes with an intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3 with KOH and the osmolarity to ~290 mOsm.
- Establish a giga-ohm seal (>1 G Ω) on the membrane of a target fast-spiking interneuron.
- Rupture the membrane to obtain the whole-cell configuration.
- In current-clamp mode, inject a series of depolarizing current steps to elicit action potential firing and establish a baseline of the neuron's firing properties (threshold, duration, and frequency).
- Bath-apply **Lu AE98134** at the desired concentration (e.g., 30 μM) by adding it to the perfusion aCSF.
- After a stable effect is observed, repeat the current injection protocol to measure the changes in firing properties.
- Data should be acquired using appropriate software and analyzed to determine the effects of **Lu AE98134**.

Visualizations

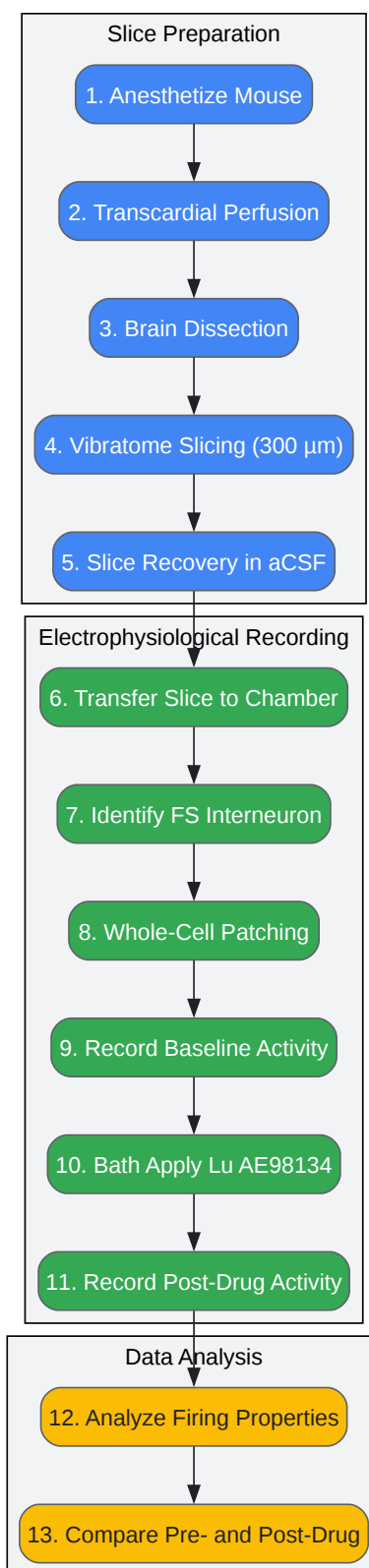
Signaling Pathway of Lu AE98134 Action



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Caption: Signaling pathway of **Lu AE98134** as a positive modulator of Nav1.1 channels.

Experimental Workflow for In Vitro Slice Electrophysiology



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Caption: Experimental workflow for assessing **Lu AE98134** effects on fast-spiking interneurons.

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References

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- 2. The sodium channel activator Lu AE98134 normalizes the altered firing properties of fast spiking interneurons in Dlx5/6+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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